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Introduction
5-Methoxyquinoline is a heterocyclic aromatic compound that has emerged as a pivotal

structural motif and versatile intermediate in both medicinal chemistry and materials science.

As a derivative of quinoline—a core component of numerous natural products and synthetic

pharmaceuticals—5-Methoxyquinoline provides a chemically tractable scaffold for the

development of novel therapeutic agents and functional materials. Its strategic methoxy group

at the 5-position not only influences its electronic properties and biological activity but also

offers a site for selective chemical modification.

This guide provides a comprehensive overview of the essential chemical properties,

spectroscopic profile, a validated synthesis protocol, and key applications of 5-
Methoxyquinoline, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Identification
The foundational structure of 5-Methoxyquinoline consists of a quinoline ring system with a

methoxy group (-OCH₃) substituted at the C5 position.[1] This substitution imparts distinct

electronic and steric characteristics compared to the parent quinoline molecule.

Systematic Identifiers:
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IUPAC Name: 5-methoxyquinoline[2]

CAS Number: 6931-19-7[3]

Molecular Formula: C₁₀H₉NO[3]

SMILES: COC1=CC=CC2=C1C=CC=N2[2]

InChI Key: ZFVRPAOFSPXEIM-UHFFFAOYSA-N[2]

Caption: Chemical structure of 5-Methoxyquinoline.

Physicochemical Properties
5-Methoxyquinoline is typically encountered as a crystalline solid or oil.[4] Its properties are

summarized in the table below, derived from various chemical suppliers and databases.

Property Value Source(s)

Molecular Weight 159.18 g/mol [3]

Appearance
Pale yellow to brownish solid

or brown oil
[1][4]

Melting Point 62-66 °C

Solubility

Limited solubility in water;

soluble in organic solvents

such as methanol, ethanol,

ethyl acetate, and

dichloromethane.

[1]

Storage

Store at 2-8°C in a dry, well-

ventilated place. Keep

container tightly closed.

[4]

Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-
Methoxyquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra provide a definitive fingerprint of the molecule's structure.

The chemical shifts are highly informative for confirming the substitution pattern on the

quinoline ring.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (dd, J = 4.2, 2.0 Hz, 1H), 8.62 (dd, J = 8.4, 1.2 Hz,

1H), 7.74 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 4.4 Hz, 1H), 6.90 (d,

J = 8.0 Hz, 1H), 4.05 (s, 3H).[5]

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.17, 150.66, 148.70, 130.81, 129.37, 121.58,

120.85, 120.19, 104.22, 55.76.[5]

The singlet at 4.05 ppm in the ¹H NMR spectrum is characteristic of the methoxy group's

protons, while the corresponding carbon signal appears at 55.76 ppm in the ¹³C NMR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization

(EI), the molecular ion peak (M+) is observed at m/z 159. The fragmentation pattern is

dominated by the loss of a methyl radical (M-15) to form an ion at m/e 144, and a subsequent

loss of carbon monoxide (M-15-28) to produce a fragment at m/e 116.[6]

Infrared (IR) Spectroscopy
While specific IR spectra for 5-Methoxyquinoline are not extensively published, the expected

characteristic absorptions can be inferred. Key peaks would include C-H stretching from the

aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching within the aromatic system

(~1600-1450 cm⁻¹), and strong C-O stretching from the methoxy group (~1250 cm⁻¹ and

~1030 cm⁻¹).[7][8]

Synthesis Protocol: O-Methylation of 5-
Hydroxyquinoline
A reliable and high-yielding method for the synthesis of 5-Methoxyquinoline is the Williamson

ether synthesis, starting from commercially available 5-hydroxyquinoline.[5]
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Reaction: 5-Hydroxyquinoline + CH₃I → 5-Methoxyquinoline

Experimental Protocol
Preparation: Dissolve 5-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF) in

a round-bottom flask under an inert atmosphere (e.g., argon).[5]

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants

and facilitates the SN2 reaction mechanism. An inert atmosphere prevents side reactions

with atmospheric moisture and oxygen.

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (NaH,

60% dispersion in mineral oil, 1.2 eq) in portions.[5]

Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl

group of 5-hydroxyquinoline to form a nucleophilic sodium quinolinoxide intermediate. The

reaction is exothermic, necessitating cooling to control the reaction rate and prevent side

reactions.

Stirring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.[5]

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.[5]

Rationale: Methyl iodide is the electrophile. The quinolinoxide anion attacks the methyl

group in a classic SN2 reaction, displacing the iodide leaving group and forming the ether

linkage.

Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and

continue stirring for an additional 30 minutes to drive the reaction to completion.[5]

Quenching: Carefully quench the reaction by pouring the mixture into a beaker of water.[5]

Rationale: Quenching with water destroys any unreacted NaH and precipitates the organic

product, which has low solubility in water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

a suitable organic solvent, such as diethyl ether (3x volumes).[5]
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Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

Rationale: Washing removes residual DMF and inorganic salts. Anhydrous Na₂SO₄

removes trace amounts of water from the organic solution.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to

yield the crude product. The resulting brown oil can be further purified if necessary, typically

achieving a high yield (~92%).[5]
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Caption: Workflow for the synthesis of 5-Methoxyquinoline.
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Key Applications in Research and Development
5-Methoxyquinoline's structure makes it a valuable building block in several scientific

domains.

Medicinal Chemistry and Drug Development
Anticancer Agent Development: 5-Methoxyquinoline is a key scaffold for a new class of

inhibitors targeting the Enhancer of Zeste Homologue 2 (EZH2).[9][10] EZH2 is a histone

methyltransferase that is often overexpressed in various cancers, including lymphomas and

breast cancer. Its inhibition can reactivate tumor suppressor genes. Structure-activity

relationship (SAR) studies have led to the discovery of potent derivatives, such as compound

5k, which demonstrates an IC₅₀ value of 1.2 μM against EZH2 and shows anti-viability

activity in tumor cell lines.[9][10] The quinoline core is crucial for the compound's interaction

with the enzyme's active site.

Antiparasitic Agents: The compound serves as an important intermediate in the synthesis of

agents targeting protozoal infections. The methoxy group at the 5-position allows for

selective modification to construct more complex and potent bioactive molecules.

Antimicrobial and Antitumor Properties: The 5-methoxyquinoline scaffold itself has been

investigated for potential antimicrobial and antitumor activities.[1] Its mechanism is

suggested to involve a proton-transfer process that generates a reactive intermediate

capable of interacting with DNA and other cellular macromolecules, thereby inhibiting

bacterial protein synthesis or cancer cell growth.

Materials Science
Electroactive Polymers: 5-Methoxyquinoline contributes to the development of electroactive

polymers through controlled polymerization processes. The nitrogen atom and the aromatic

system can participate in creating conjugated polymer backbones with interesting electronic

and optical properties.

Metal Ion Chelators: The quinoline nitrogen provides a coordination site for metal ions,

making its derivatives useful in the design of chelators for applications in analytical

chemistry.
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Safety and Handling
5-Methoxyquinoline is an irritant and requires careful handling to avoid exposure.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[2]

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat.

Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing

agents. Keep containers tightly sealed.

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled,

move to fresh air. Seek medical attention if irritation persists.

Conclusion
5-Methoxyquinoline is a compound of significant scientific interest, bridging the fields of

synthetic chemistry, drug discovery, and materials science. Its well-defined chemical properties,

predictable spectroscopic signature, and straightforward synthesis make it an accessible and

valuable tool for researchers. Its demonstrated utility as a precursor for potent EZH2 inhibitors

highlights its continuing importance in the development of next-generation cancer therapeutics.

As research progresses, the applications for this versatile quinoline derivative are poised to

expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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